3-(4-Chlorophenyl)-5-methylbenzoic acid
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Overview
Description
3-(4-Chlorophenyl)-5-methylbenzoic acid is an aromatic carboxylic acid characterized by the presence of a chlorinated phenyl group and a methyl-substituted benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)-5-methylbenzoic acid typically involves the following steps:
Friedel-Crafts Acylation: The initial step often involves the acylation of 4-chlorotoluene with a suitable acylating agent, such as benzoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride.
Oxidation: The resulting intermediate is then subjected to oxidation using agents such as potassium permanganate or chromium trioxide to introduce the carboxylic acid functionality.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of environmentally benign oxidizing agents and catalysts is preferred to minimize environmental impact.
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form derivatives with additional functional groups.
Reduction: Reduction reactions can be performed to convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Formation of carboxylated derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Halogenated or alkylated aromatic compounds.
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology and Medicine:
Pharmaceuticals: Potential precursor for the synthesis of drugs with anti-inflammatory or antimicrobial properties.
Biochemical Research: Used in the study of enzyme interactions and metabolic pathways.
Industry:
Materials Science: Utilized in the production of polymers and resins with specific properties.
Agriculture: Potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which 3-(4-Chlorophenyl)-5-methylbenzoic acid exerts its effects depends on its application. In pharmaceuticals, it may interact with specific enzymes or receptors, altering biochemical pathways. The presence of the chlorophenyl group can enhance its binding affinity to certain molecular targets, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions.
Comparison with Similar Compounds
4-Chlorobenzoic acid: Lacks the methyl group, resulting in different reactivity and applications.
5-Methylsalicylic acid: Contains a hydroxyl group instead of a chlorine atom, leading to different chemical properties.
Uniqueness: 3-(4-Chlorophenyl)-5-methylbenzoic acid is unique due to the combination of a chlorinated phenyl group and a methyl-substituted benzoic acid moiety, which imparts distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-6-11(8-12(7-9)14(16)17)10-2-4-13(15)5-3-10/h2-8H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBXUHPNJSHRBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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